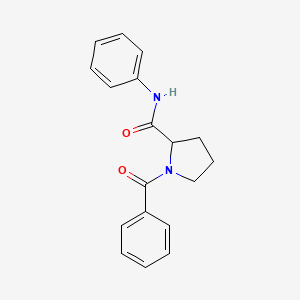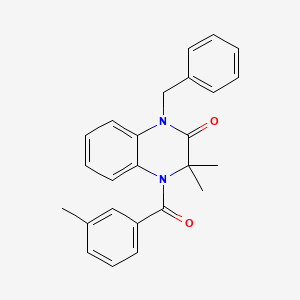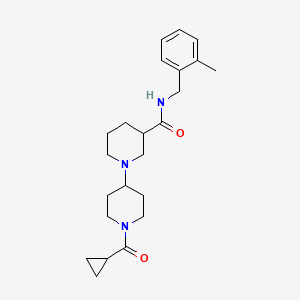![molecular formula C14H19NO3 B5973847 4-[2-(2-methylphenoxy)propanoyl]morpholine](/img/structure/B5973847.png)
4-[2-(2-methylphenoxy)propanoyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-methylphenoxy)propanoyl]morpholine (MPM) is a synthetic compound that belongs to the class of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用机制
The mechanism of action of 4-[2-(2-methylphenoxy)propanoyl]morpholine is not fully understood. However, it has been proposed that 4-[2-(2-methylphenoxy)propanoyl]morpholine exerts its pharmacological effects by modulating various signaling pathways, including NF-κB, mitogen-activated protein kinase (MAPK), and phosphatidylinositol-3-kinase (PI3K)/Akt pathways. 4-[2-(2-methylphenoxy)propanoyl]morpholine has been shown to inhibit the phosphorylation of p65 subunit of NF-κB, which leads to the suppression of NF-κB-mediated transcriptional activation of pro-inflammatory genes. Moreover, 4-[2-(2-methylphenoxy)propanoyl]morpholine has been found to activate the extrinsic and intrinsic apoptotic pathways by upregulating the expression of caspases and downregulating the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
4-[2-(2-methylphenoxy)propanoyl]morpholine has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), in lipopolysaccharide (LPS)-stimulated macrophages. Moreover, 4-[2-(2-methylphenoxy)propanoyl]morpholine has been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA). In addition, 4-[2-(2-methylphenoxy)propanoyl]morpholine has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle and apoptosis-related proteins.
实验室实验的优点和局限性
The advantages of using 4-[2-(2-methylphenoxy)propanoyl]morpholine in lab experiments include its potent pharmacological activities, ease of synthesis, and low toxicity. Moreover, 4-[2-(2-methylphenoxy)propanoyl]morpholine has been shown to exhibit synergistic effects with other drugs, which may enhance its therapeutic potential. However, the limitations of using 4-[2-(2-methylphenoxy)propanoyl]morpholine in lab experiments include its poor solubility in water and limited stability under acidic conditions. Moreover, the mechanism of action of 4-[2-(2-methylphenoxy)propanoyl]morpholine is not fully understood, which may limit its clinical applications.
未来方向
Future studies on 4-[2-(2-methylphenoxy)propanoyl]morpholine should focus on elucidating its mechanism of action and identifying its molecular targets. Moreover, the development of 4-[2-(2-methylphenoxy)propanoyl]morpholine analogs with improved pharmacological properties, such as solubility and stability, may enhance its therapeutic potential. Furthermore, the evaluation of the in vivo efficacy and safety of 4-[2-(2-methylphenoxy)propanoyl]morpholine and its analogs in animal models may provide valuable insights into their clinical applications. Finally, the exploration of the potential applications of 4-[2-(2-methylphenoxy)propanoyl]morpholine in material science, such as the synthesis of functionalized polymers and nanoparticles, may open up new avenues for its utilization.
合成方法
The synthesis of 4-[2-(2-methylphenoxy)propanoyl]morpholine involves the reaction of 2-methylphenol with 2-bromopropanoyl chloride to form 2-(2-methylphenoxy)propanoic acid, which is then converted to 4-[2-(2-methylphenoxy)propanoyl]morpholine by reacting with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The yield of 4-[2-(2-methylphenoxy)propanoyl]morpholine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
4-[2-(2-methylphenoxy)propanoyl]morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. 4-[2-(2-methylphenoxy)propanoyl]morpholine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activation of nuclear factor-kappa B (NF-κB) signaling pathway. Moreover, 4-[2-(2-methylphenoxy)propanoyl]morpholine has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, 4-[2-(2-methylphenoxy)propanoyl]morpholine has been reported to possess potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
2-(2-methylphenoxy)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-5-3-4-6-13(11)18-12(2)14(16)15-7-9-17-10-8-15/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRUOQHMSKHSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-1-(morpholin-4-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5973773.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5973776.png)


![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5973800.png)

![5-amino-3-(butylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B5973810.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(4-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5973824.png)
![ethyl 4-[5-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonyl)-2-furyl]benzoate](/img/structure/B5973825.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973840.png)
![N-(4-methoxyphenyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B5973841.png)
![1-(5-chloro-2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5973844.png)
![[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B5973851.png)
